Product packaging for beta-Skytanthine(Cat. No.:CAS No. 24282-31-3)

beta-Skytanthine

Cat. No.: B1194219
CAS No.: 24282-31-3
M. Wt: 167.29 g/mol
InChI Key: HGTMGCDIPYGVKA-ZDCRXTMVSA-N
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Description

Historical Perspectives and Early Studies of beta-Skytanthine

The study of skytanthine isomers dates back to the mid-20th century. The alkaloid was first identified and isolated from the plant Skytanthus acutus Meyen, a species belonging to the Apocynaceae family native to Chile. mdpi.combiocyclopedia.comacs.orgresearchgate.net Initial research focused on the isolation and structural elucidation of this new monoterpenoid alkaloid. researchgate.netresearchgate.net A significant publication in 1962 detailed the structure of skytanthine, laying the groundwork for future research. mdpi.com

Early chemical studies in the 1970s involved reactions like the Hofmann elimination to probe the structure of the various isomers, including alpha-, beta-, gamma-, and delta-skytanthine. semanticscholar.orgacs.org Over the years, this compound and its related compounds have also been identified in other plant species, such as Tecoma stans. researchgate.net A derivative, 5-hydroxy-skytanthine, was also isolated from this plant. researchgate.net These foundational studies were crucial in establishing the chemical identity of the skytanthine family of alkaloids.

Significance of this compound as a Monoterpenoid Alkaloid in Academic Inquiry

This compound holds particular significance in academic research primarily due to its classification as a monoterpenoid alkaloid. mdpi.com Unlike many other alkaloids, its core structure is derived from a monoterpene precursor, geraniol (B1671447), rather than directly from an amino acid, following a distinct biosynthetic pathway. biocyclopedia.com This makes it a valuable subject for investigations into the diverse routes of alkaloid formation in nature. biocyclopedia.com

The compound's stereochemically rich structure, featuring a fused ring system and multiple chiral centers, has made it and its isomers, particularly (+)-α-skytanthine, popular targets in the field of total synthesis. nih.govresearchgate.net Organic chemists have utilized the synthesis of skytanthines to develop and showcase novel synthetic strategies and methodologies, such as organocatalyzed cycloaddition reactions and the Pauson-Khand reaction. nih.govdntb.gov.ua The chiral piperidine (B6355638) core of this compound is an important structural motif found in a variety of bioactive natural products, further fueling interest in its synthesis and chemical modification. nih.gov Additionally, research into derivatives of skytanthine has explored their potential biological activities, including anti-proliferative effects, highlighting its relevance in medicinal chemistry. researchgate.net

Classification and Structural Characteristics of this compound

This compound is classified as a monoterpenoid alkaloid, specifically a pseudoalkaloid, because its carbon framework originates from the terpene pathway, while the nitrogen atom is incorporated from an amino acid source. biocyclopedia.comcore.ac.uk It belongs to the piperidine class of alkaloids. nih.gov The chemical structure of this compound is characterized by a hydrogenated cyclopenta[c]pyridine ring system.

The molecule has a chemical formula of C₁₁H₂₁N and a molecular weight of approximately 167.29 g/mol . nih.govgenome.jp Its structure contains a fused cyclopentane (B165970) and piperidine ring with three methyl groups attached. The spatial arrangement of these groups and the stereochemistry at the ring junctions give rise to several isomers, including the alpha, beta, delta, and gamma forms. semanticscholar.org

Table 1: Chemical Identifiers for this compound

Identifier Value
Molecular Formula C₁₁H₂₁N nih.govgenome.jp
Molecular Weight 167.29 g/mol nih.gov
IUPAC Name (4S,4aR,7S,7aS)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine nih.gov
CAS Registry Number 24282-31-3 nih.gov

| InChI Key | HGTMGCDIPYGVKA-ZDCRXTMVSA-N jst.go.jp |

Table 2: Physicochemical Properties of this compound

Property Value
Exact Mass 167.167400 g/mol genome.jpchemspider.com
Topological Polar Surface Area 3.2 Ų nih.gov
Complexity 166 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov

| Rotatable Bond Count | 1 nih.gov |

Table of Compounds Mentioned

Compound Name
5-hydroxy-skytanthine
alpha-Skytanthine
This compound
delta-Skytanthine
gamma-Skytanthine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B1194219 beta-Skytanthine CAS No. 24282-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24282-31-3

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(4S,4aR,7S,7aS)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine

InChI

InChI=1S/C11H21N/c1-8-4-5-10-9(2)6-12(3)7-11(8)10/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11-/m0/s1

InChI Key

HGTMGCDIPYGVKA-ZDCRXTMVSA-N

SMILES

CC1CCC2C1CN(CC2C)C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]1CN(C[C@H]2C)C

Canonical SMILES

CC1CCC2C1CN(CC2C)C

Origin of Product

United States

Biosynthetic Pathways and Precursors of Beta Skytanthine

Natural Occurrence and Botanical Sources

Beta-skytanthine is not a ubiquitous compound in the plant kingdom; its presence has been identified in a select number of plant species. Notably, it has been isolated from Skytanthus acutus, a plant species from which the compound derives its name. researchgate.netrushim.ru This plant, belonging to the Apocynaceae family, has been a primary source for the study of skytanthine alkaloids. rushim.ru

Another significant botanical source of this compound and its derivatives is Tecoma stans, commonly known as the yellow trumpetbush. researchgate.netrdmodernresearch.comijnrd.org Phytochemical investigations of Tecoma stans have revealed the presence of various monoterpene alkaloids, including 5-hydroxy-skytanthine. researchgate.netrdmodernresearch.comijnrd.org The occurrence of these alkaloids has been reported in different parts of the plant, such as the fruits and flowers. researchgate.netijnrd.org The isolation of this compound N-oxide has also been reported from Skytanthus acutus Meyen. upenn.edu

Table 1: Botanical Sources of this compound and its Derivatives

Botanical NameFamilyCompound(s) IdentifiedReferences
Skytanthus acutusApocynaceaeThis compound, this compound N-oxide researchgate.netrushim.ruupenn.edu
Tecoma stansBignoniaceae5-hydroxy-skytanthine researchgate.netrdmodernresearch.comijnrd.org
Actinidia polygamaActinidiaceaeActinidine (related monoterpene alkaloid) ethernet.edu.et
Incarvillea maireiBignoniaceaeThis compound nih.gov

Elucidation of Biosynthetic Routes to this compound

The biosynthesis of this compound is a complex process that involves the convergence of multiple metabolic pathways. Research has indicated that it is a terpenoid-derived alkaloid, with its carbon skeleton originating from the isoprenoid pathway. ethernet.edu.etgenome.jp

Isoprenoid Pathway Involvement

The fundamental building blocks of this compound are derived from the isoprenoid (or terpenoid) pathway. ethernet.edu.etfrontiersin.org This pathway generates five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgavantiresearch.comresearchgate.net These units are synthesized through two primary routes in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgresearchgate.net

IPP and DMAPP are then sequentially condensed to form larger prenyl diphosphates, such as geranyl diphosphate (GPP), a ten-carbon molecule. frontiersin.orgresearchgate.net Geraniol (B1671447), a derivative of GPP, is considered a key precursor in the biosynthesis of this compound. The terpenoid nature of this compound was confirmed through studies demonstrating its origin from mevalonic acid. ethernet.edu.et

Amino Acid Precursors and Their Integration

While the carbon framework of this compound is of terpenoid origin, the nitrogen atom is incorporated from an amino acid precursor. nih.gov This integration of an amino group onto a terpenoid scaffold is a defining characteristic of terpenoid alkaloids. While the specific amino acid directly involved in this compound biosynthesis is not definitively established in the provided results, the general pathway for alkaloid biosynthesis involves the donation of a nitrogen atom from amino acids like L-tryptophan, L-tyrosine, or others. nih.gov The biosynthesis of related alkaloids often involves transamination or amination reactions. nih.gov For instance, beta-alanine (B559535) is a naturally occurring beta-amino acid that serves as a precursor in the synthesis of other compounds. bevital.nowikidoc.orghilarispublisher.com

Key Enzymatic Transformations in this compound Biosynthesis

The conversion of the initial precursors into the final this compound structure involves a series of enzymatic transformations. While specific enzymes unique to the this compound pathway are not detailed in the search results, the general classes of enzymes involved in similar biosynthetic routes can be inferred. These likely include:

Synthases: Enzymes like geraniol synthase would be responsible for the formation of the initial monoterpene precursor. aocs.org

Reductases and Dehydrogenases: These enzymes would be involved in modifying the oxidation state of intermediates. aocs.orgebi.ac.uk

Cyclases: The formation of the characteristic cyclopentane (B165970) ring system of this compound would be catalyzed by a cyclase enzyme.

Aminotransferases: An aminotransferase would catalyze the incorporation of the nitrogen atom from an amino acid donor. nih.gov

Genetic Basis and Regulation of this compound Production

The biosynthesis of secondary metabolites like this compound is under strict genetic control. The enzymes responsible for catalyzing the various steps in the pathway are encoded by specific genes. mun.ca The expression of these genes is often regulated in a developmental and tissue-specific manner. For instance, in other alkaloid biosynthetic pathways, the genes encoding key enzymes are often found to be co-regulated and may be organized in gene clusters. mun.ca

Factors Influencing Biosynthesis in Plant Cell Cultures and Organisms

The production of this compound, like other secondary metabolites, is influenced by a variety of internal and external factors. In whole plants, factors such as developmental stage, environmental conditions, and stress can impact alkaloid accumulation.

In plant cell cultures, which offer a controlled environment for studying and potentially producing secondary metabolites, several factors can be manipulated to influence biosynthesis. hebmu.edu.cnfrontiersin.orgnih.gov These include:

Media Composition: The type and concentration of nutrients, carbon sources, and plant growth regulators in the culture medium can significantly affect secondary metabolite production. plantcelltechnology.com

Elicitation: The addition of biotic or abiotic elicitors to the culture can induce or enhance the biosynthesis of secondary metabolites as a defense response. plantcelltechnology.com Elicitors can include fungal cell wall fragments, jasmonic acid, or heavy metal salts. plantcelltechnology.com

Light: Light can be a crucial factor, with some biosynthetic pathways being light-induced. zryd.net The intensity and quality of light can influence the accumulation of specific compounds. zryd.net

Agitation Speed: In suspension cultures, the agitation rate can impact cell viability and, consequently, metabolite production. plantcelltechnology.com

Table 2: Factors Influencing Secondary Metabolite Biosynthesis in Plant Cell Cultures

FactorDescriptionPotential Effect on BiosynthesisReferences
Media Formulation Composition of nutrients, hormones, and carbon source.Can enhance or inhibit production depending on the specific metabolite and plant species. plantcelltechnology.com
Elicitation Introduction of stress-inducing agents (biotic or abiotic).Can trigger defense responses and increase the synthesis of secondary metabolites. plantcelltechnology.com
Light Presence, intensity, and quality of light.Can be a prerequisite for or a modulator of biosynthetic pathways. zryd.net
Agitation Speed of mixing in suspension cultures.Affects cell viability and can influence metabolite yield. plantcelltechnology.com
Precursor Feeding Addition of biosynthetic precursors to the culture medium.Can increase the yield of the final product by overcoming limitations in precursor availability. frontiersin.org

Environmental Stimuli and Elicitation Studies

The production of secondary metabolites like β-skytanthine is not static; it is a dynamic process heavily influenced by the plant's interaction with its environment. Abiotic stresses such as drought, salinity, temperature extremes, and light intensity are recognized as significant triggers that can modulate the biosynthesis of these compounds. nih.govnih.govmdpi.com Plants deploy these metabolites as a defense and adaptation mechanism to cope with adverse conditions. nih.govmdpi.com For instance, Skytanthus acutus, the primary source of β-skytanthine, is a shrub native to the hyper-arid Atacama Desert in Chile, where it is adapted to survive on moisture from occasional morning fog, indicating a natural resilience and metabolic response to water stress. mdpi.comnih.gov

In the controlled context of biotechnology, the deliberate application of stress-inducing agents, known as elicitors, is a key strategy to enhance the yield of valuable secondary metabolites in plant cell and organ cultures. core.ac.uk Elicitors can be biotic (derived from living organisms, like fungal cell walls) or abiotic (non-living factors, such as salts or physical stressors). nih.govcore.ac.uk

Methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, is one of the most effective and widely studied elicitors. mdpi.comnih.gov While specific elicitation studies on β-skytanthine are not extensively documented, research on other monoterpenoid indole (B1671886) alkaloids (MIAs) provides a strong precedent. For example, in hairy root cultures of Rhazya stricta, MeJA application resulted in a significant, dose-dependent increase in the accumulation of seven different alkaloids. nih.gov Similarly, MeJA has been used to boost the production of camptothecin, another MIA, in cultures of Ophiorrhiza species. mdpi.com These studies suggest a high potential for using elicitors like MeJA to increase the production of β-skytanthine in S. acutus cultures.

The table below summarizes the effect of Methyl Jasmonate (MeJA) elicitation on the production of various terpenoid indole alkaloids in Rhazya stricta hairy root cultures, illustrating the potential for this technique.

Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Roots

Alkaloid Change upon Elicitation
Eburenine Increased
Quebrachamine Increased
Fluorocarpamine Increased
Pleiocarpamine Increased
Tubotaiwine Increased
Tetrahydroalstonine Increased
Ajmalicine Increased
Vincanine No significant change
Yohimbine (isomer II) No significant change
Vallesiachotamine No significant change

Data sourced from a study on Rhazya stricta hairy root cultures. nih.gov

Cultivation Conditions and Metabolite Profiling

The cultivation conditions of a plant are intrinsically linked to its chemical makeup, or metabolite profile. Factors such as light, water availability, soil composition, and temperature directly influence the biosynthetic pathways responsible for producing primary and secondary metabolites. nih.gov

Skytanthus acutus naturally grows in the arid and semi-arid regions of Chile, often in areas with full sun exposure, well-drained soils, and long periods of drought. mdpi.comnih.gov It is found in low-altitude interior valleys and coastal mountains. nih.gov These native conditions suggest that for cultivation, the plant would thrive in environments mimicking these characteristics. Propagation studies show that S. acutus can be grown from seeds at temperatures at or below 20°C (68°F) and exhibits a medium growth rate. nih.gov

Metabolite profiling of Skytanthus acutus reveals a complex mixture of compounds beyond just skytanthine alkaloids. Analysis of aqueous extracts has identified a variety of phenolic compounds. researchgate.net The presence and concentration of these metabolites are subject to change based on the plant's age and the specific environmental conditions during its growth. mdpi.com Deficiencies in key nutrients like nitrogen and phosphate, for example, are known to directly influence the accumulation of phenylpropanoids in plants. nih.gov

While a comprehensive study correlating specific cultivation variables to the full metabolite profile of S. acutus is limited, the known compounds present in the plant are listed in the table below. It is understood that optimizing cultivation conditions, such as light exposure, water regimen, and nutrient supply, would likely alter the relative abundance of these and other unlisted metabolites, including β-skytanthine.

Table 2: Known Metabolites Identified in Skytanthus acutus

Class Compound Name
Monoterpenoid Alkaloids β-Skytanthine
α-Skytanthine
Phenolic Compounds Quinine Derivatives
Ascorbate
Gallocatechin
Protocatechuic Acid
Chlorogenic Acid

Data compiled from multiple sources. researchgate.netnih.gov

Advanced Synthetic Methodologies for Beta Skytanthine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For β-skytanthine, the analysis primarily focuses on the disconnection of the fused bicyclic core.

Two predominant retrosynthetic strategies emerge from the literature:

Cycloaddition-based disconnections: This is the most common approach, where the fused ring system is envisioned as being formed in a single, powerful ring-forming reaction.

[3+3] Annulation: This strategy disconnects the piperidine (B6355638) ring across two C-N bonds and one C-C bond. This breaks the molecule down into a three-carbon electrophilic component, typically an α,β-unsaturated aldehyde, and a three-atom nucleophilic component containing the nitrogen atom, such as a thiomalonamate derivative. This approach is particularly amenable to organocatalytic methods for controlling stereochemistry.

[2+2+1] Cycloaddition (Pauson-Khand Reaction): This strategy disconnects the cyclopentane (B165970) (or cyclopentenone) ring. The target molecule is traced back to an enyne precursor—a molecule containing both a double bond (ene) and a triple bond (yne) tethered by the nitrogen atom. The cyclopentenone ring is then formed via a cobalt- or rhodium-catalyzed reaction with carbon monoxide.

Stepwise Cyclization Disconnections: This approach involves forming the rings sequentially.

Heterocycle Formation First: A common disconnection is at the C-N bond within the piperidine ring, leading to an amino alcohol precursor. The piperidine ring is then formed via an intramolecular cyclization, for which reactions like the Mitsunobu reaction are well-suited. The cyclopentane ring is typically appended to this pre-formed heterocycle.

These strategic disconnections form the logical foundation for the various total synthesis approaches developed for β-skytanthine and its isomers.

Stereoselective and Enantioselective Total Synthesis Approaches

Controlling the precise three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of natural products like β-skytanthine. Modern synthetic methods focus on achieving high levels of stereoselectivity, often establishing multiple stereocenters in a single step.

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze reactions enantioselectively, has emerged as a powerful tool in alkaloid synthesis. For skytanthine, the organocatalytic formal aza-[3+3] cycloaddition has been particularly successful.

In a notable example, the Ishikawa group developed an efficient protocol for constructing chiral 4-alkyl piperidines, a core feature of the skytanthine skeleton. rsc.orguv.es This method was applied to the total synthesis of (+)-α-skytanthine, an isomer of β-skytanthine. The key step involves the reaction between an α,β-unsaturated aldehyde and a thiomalonamate derivative, catalyzed by a chiral prolinol silyl (B83357) ether. rsc.orgnih.gov This cascade reaction, involving a Michael addition followed by an aza-Mannich reaction, introduces all the necessary carbon and nitrogen atoms in a single step with high enantioselectivity. nih.govrsc.orgpan.olsztyn.pl The resulting piperidine intermediate can then be converted to the final skytanthine structure through several subsequent steps. rsc.orgpan.olsztyn.pl The efficiency of this approach is highlighted by the low catalyst loading required, sometimes as little as 0.1 mol%, even on a gram scale. nih.govrsc.org

Catalyst System Reactants Key Reaction Product ee Reference
Chiral prolinol silyl ether / Benzoic acidα,β-unsaturated aldehyde, N-methyl thiomalonamate[3+3] Cycloaddition91% rsc.orgpan.olsztyn.pl
Hayashi's catalyst (diarylprolinol silyl ether)α,β-unsaturated aldehyde, Thiomalonamate derivativeFormal aza [3+3] cycloadditionup to 97% nih.gov

This interactive table summarizes key findings in the organocatalytic synthesis of skytanthine precursors.

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. princeton.edu This reaction is exceptionally useful for constructing fused 5-membered rings and has been applied in an intramolecular fashion to synthesize the skytanthine framework. mdpi.comnih.gov

In this approach, a nitrogen-tethered 1,7-enyne is used as the substrate. Upon treatment with a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), the enyne undergoes an intramolecular cyclization to form the fused bicyclic cyclopentenone core of the alkaloid. mdpi.comnih.gov Additives like N-methylmorpholine N-oxide (NMO) are often used to promote the reaction under milder conditions. princeton.edu The stereochemistry of the newly formed ring is controlled by the existing chirality in the enyne precursor, leading to a diastereoselective synthesis of the target molecule. mdpi.com This strategy has been successfully employed in the stereocontrolled synthesis of (+)-α-skytanthine. mdpi.comfrontiersin.org

The Mitsunobu reaction is a versatile and reliable method for achieving the stereoinvertive substitution of alcohols. unipd.it In the context of skytanthine synthesis, it has been ingeniously applied to form the piperidine ring through an intramolecular dehydrocyclization of an amino alcohol precursor. mdpi.com

This strategy involves treating the amino alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). unipd.it The reaction proceeds by activating the alcohol oxygen, which is then displaced by the nitrogen nucleophile in an intramolecular Sₙ2 reaction. unipd.it This cyclization occurs with a clean inversion of stereochemistry at the carbon bearing the alcohol, providing excellent stereocontrol. This method was key in a stereoselective synthesis of (+)-α-skytanthine, where cyanomethylenetributylphosphorane (B115182) was used to mediate the cyclization, affording the N-heterocycle in high yield. mdpi.com

Chemo-enzymatic synthesis combines the strengths of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. While a dedicated chemo-enzymatic total synthesis of β-skytanthine has not been extensively reported, the principles are highly applicable. Strategies often involve the enzymatic kinetic resolution of a key racemic intermediate. rsc.org

For instance, a lipase (B570770), such as Candida antarctica lipase B (CALB), could be used for the enantioselective acylation of a racemic alcohol precursor in the synthetic pathway. This process would selectively acylate one enantiomer, allowing for the separation of the two. A more advanced approach is a dynamic kinetic resolution (DKR), where the undesired enantiomer is racemized in situ (often using a metal catalyst), allowing for a theoretical 100% yield of the desired enantiomerically pure product. rsc.orgmdpi.com Such enzymatic methods could be applied to resolve chiral alcohols or amines that are intermediates in the routes described in the preceding sections, thereby establishing the initial stereocenter from which the rest of the molecule's chirality is derived.

Mitsunobu Reaction in Heterocycle Formation

Development of beta-Skytanthine Analogs and Derivatives

The synthetic routes developed for skytanthine are not limited to the natural product itself but also provide a platform for creating a variety of analogs and derivatives. By modifying the structure of the starting materials, chemists can systematically alter the final product.

For example, in the organocatalytic [3+3] annulation, varying the substitution pattern on the starting α,β-unsaturated aldehyde allows for the introduction of different alkyl or aryl groups at the C4 position of the piperidine ring. nih.gov Similarly, different N-substituents can be installed by using modified thiomalonamate or amine precursors.

The Pauson-Khand reaction pathway also offers opportunities for diversification. Altering the structure of the enyne precursor can lead to analogs with different substitution patterns on both the cyclopentane and piperidine rings. Furthermore, the synthetic routes have been used to access various stereoisomers of skytanthine, such as α-skytanthine and δ-skytanthine, which are valuable for studying structure-activity relationships. mdpi.comnih.gov

Design Principles for Structural Modification

The modification of the this compound structure is guided by several key principles aimed at exploring structure-activity relationships (SAR) and optimizing physicochemical properties. These principles often draw from established concepts in medicinal chemistry, such as pharmacophore modeling and bioisosteric replacement.

Stereochemical Diversity: The complex stereochemistry of this compound, with multiple chiral centers, offers a rich landscape for modification. researchgate.net The design of synthetic routes that allow for the selective formation of different stereoisomers is a key strategy. This enables the investigation of how the spatial arrangement of substituents affects biological activity. Asymmetric organocatalysis has emerged as a powerful tool in this regard, allowing for the construction of enantioenriched skytanthine scaffolds that can be further elaborated into a variety of stereochemically defined analogs. researchgate.netmdpi.com

Introduction of Functional Groups: The strategic introduction of functional groups, such as hydroxyl, carbonyl, or halogen moieties, is a common approach to creating skytanthine analogs. These functional groups can serve as handles for further derivatization or can directly participate in interactions with biological macromolecules. For example, the introduction of a hydroxyl group can increase polarity and provide a site for hydrogen bonding, potentially altering the solubility and binding affinity of the molecule.

Data Table: Key Design Principles for this compound Modification

Design PrincipleRationaleExample of Modification
Pharmacophore MimicryTo retain or enhance binding to a biological target by replicating key interaction points. japsonline.comslideshare.netAltering the N-substituent to mimic the spatial and electronic properties of a known active compound.
Stereochemical VariationTo explore the impact of stereochemistry on biological activity and target selectivity. researchgate.netSynthesis of enantiomers and diastereomers of skytanthine to assess stereospecific interactions.
Ring System AlterationTo modify the overall shape and conformational flexibility of the molecule.Preparation of analogs with a six-membered A-ring instead of the native cyclopentane ring.
Functional Group IntroductionTo modulate physicochemical properties and introduce new interaction sites.Synthesis of hydroxylated derivatives to enhance polarity and potential for hydrogen bonding.

Synthesis of Hydroxylated and Other Modified Skytanthine Derivatives

The synthesis of modified skytanthine derivatives, particularly those bearing hydroxyl groups, has been an area of active research. These modifications can significantly alter the properties of the parent molecule.

Synthesis of Hydroxylated Skytanthine Derivatives: The introduction of a hydroxyl group onto the skytanthine skeleton can be achieved through various synthetic strategies. One approach involves the use of starting materials that already contain the desired hydroxyl functionality. For example, the synthesis of β-hydroxy-α-amino acids can be accomplished via a palladium-catalyzed aza-Claisen rearrangement, a method that could be adapted for the stereoselective synthesis of hydroxylated skytanthine precursors. rsc.org Another strategy is the direct oxidation of a pre-formed skytanthine or a synthetic intermediate. This can be challenging due to the need for high regioselectivity and stereoselectivity.

A notable example is the synthesis of iso-oxy-skytanthine, which was achieved via a photoreductive cyclization of N-methyl, N-propargyl-2-oxocyclopentanecarboxamide. cdnsciencepub.com While not a direct hydroxylation of this compound, this approach highlights the use of photochemical methods to construct oxygenated analogs.

Synthesis of Other Modified Skytanthine Derivatives: Beyond hydroxylation, other modifications of the skytanthine structure have been explored. An efficient organocatalytic method has been developed for the construction of C4-alkyl substituted piperidines, which are key structural motifs in many natural products, including skytanthine. researchgate.net This methodology was successfully applied to the total synthesis of (+)-α-skytanthine and demonstrates a powerful approach for creating analogs with different substitution patterns on the piperidine ring. researchgate.net

The synthesis of skytanthine analogs with modified ring systems has also been reported. For instance, an approach towards the construction of bicyclic analogs of monoterpene alkaloids, including the skytanthine family, relies on a stereoselective intramolecular Pauson-Khand cyclization of a chiral pool-derived enyne to prepare the bicyclic core. researchgate.net This method allows for the generation of diastereomeric analogs of the naturally occurring alkaloids. researchgate.net

Data Table: Examples of Modified Skytanthine Derivatives and Synthetic Strategies

DerivativeModificationKey Synthetic Strategy
Iso-oxy-skytanthineOxygenated analogPhotoreductive cyclization of N-methyl, N-propargyl-2-oxocyclopentanecarboxamide. cdnsciencepub.com
C4-Alkyl Substituted AnalogsVariation of the C4 substituent on the piperidine ringOrganocatalytic asymmetric [3+3] cycloaddition. researchgate.net
Bicyclic Analogs with Modified CoreAlteration of the bicyclic ring systemStereoselective intramolecular Pauson-Khand cyclization. researchgate.net
Hydroxylated PrecursorsIntroduction of hydroxyl groups in synthetic intermediatesPalladium-catalyzed aza-Claisen rearrangement. rsc.org

Preparation of Hybrid Molecules Incorporating Skytanthine Moieties

The concept of hybrid molecules involves the covalent linking of two or more distinct pharmacophores to create a single chemical entity with a potentially synergistic or novel biological profile. nih.govnih.gov This approach is increasingly being explored in drug discovery to address multifactorial diseases. researchgate.net While specific examples of hybrid molecules incorporating this compound are not extensively documented in the literature, the general principles and synthetic methodologies for creating such hybrids are well-established and can be applied to the skytanthine scaffold.

Design of Skytanthine-Based Hybrids: The design of a skytanthine hybrid molecule would involve identifying a suitable partner molecule with a complementary biological activity. The choice of the partner molecule would depend on the desired therapeutic application. A flexible linker is often used to connect the two pharmacophores, and the length and nature of this linker can be optimized to ensure that both moieties can adopt their bioactive conformations.

Synthetic Strategies for Hybridization: Several synthetic strategies can be employed to conjugate this compound or its derivatives to another molecule.

Amide Bond Formation: If the skytanthine analog possesses a carboxylic acid or an amino group, standard peptide coupling reagents can be used to form a stable amide linkage with a partner molecule containing a complementary functional group.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for creating hybrid molecules. nih.gov This would involve synthesizing a skytanthine derivative bearing either an azide (B81097) or a terminal alkyne, and a partner molecule with the corresponding functional group. The two components are then joined together in the presence of a copper(I) catalyst to form a stable triazole linker.

Ether or Ester Linkages: The formation of ether or ester bonds is another common strategy for creating hybrid molecules. nih.gov This would require a skytanthine analog with a hydroxyl group, which can then be reacted with a partner molecule containing a suitable leaving group (for ether formation) or a carboxylic acid (for ester formation).

Data Table: Potential Strategies for the Synthesis of Skytanthine-Based Hybrid Molecules

Linkage TypeRequired Functional Groups on Skytanthine AnalogRequired Functional Groups on Partner MoleculeKey Reaction
AmideCarboxylic acid or AminoAmino or Carboxylic acidPeptide coupling
TriazoleAzide or Terminal AlkyneTerminal Alkyne or AzideCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov
EsterHydroxylCarboxylic acidEsterification
EtherHydroxylAlkyl halide or other leaving groupWilliamson ether synthesis nih.gov

Molecular Interactions and in Vitro Biological Activities of Beta Skytanthine

Elucidation of Cellular and Subcellular Mechanisms of Action

Extensive searches of scientific literature and chemical databases have revealed a significant lack of available data regarding the specific cellular and subcellular mechanisms of action for the monoterpene alkaloid, beta-skytanthine. Research into its detailed molecular interactions remains a largely unexplored area.

Investigation of Receptor Binding Profiles (In Vitro)

There is currently no publicly available scientific literature detailing the in vitro investigation of this compound's binding profile to specific cellular receptors. Consequently, its affinity and selectivity for various receptor types, such as G-protein coupled receptors, ion channels, or nuclear receptors, have not been characterized.

Enzyme Modulation (Inhibition/Activation) Studies

No studies have been published that investigate the effects of this compound on the activity of specific enzymes. Therefore, its potential to act as an enzyme inhibitor or activator is unknown.

Effects on Intracellular Signaling Pathways in Cell Models

The impact of this compound on intracellular signaling pathways in cell models has not been documented in the available scientific literature. Research into its effects on key signaling cascades, such as the MAPK/ERK pathway, PI3K/AKT pathway, or cAMP-mediated signaling, has not been conducted.

In Vitro Pharmacological Activity Screening

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

No research has been published to date examining the potential antiproliferative or cytotoxic effects of this compound against any cancer cell lines. Its potential as an anticancer agent has not been explored in vitro.

Anti-inflammatory Properties in Cell-Based Assays

The anti-inflammatory potential of skytanthine alkaloids has been investigated using established in vitro models. A notable study focused on 5-hydroxy-skytanthine, a close derivative of β-skytanthine, evaluating its effect on inflammatory mediators in murine macrophage-like RAW 264.7 cells stimulated with bacterial lipopolysaccharide (LPS). researchgate.net This stimulation typically induces a significant inflammatory response. The research found that 5-hydroxy-skytanthine significantly inhibited the generation of nitric oxide (NO), a key pro-inflammatory molecule. researchgate.net The inhibition of NO is a common metric used to assess the anti-inflammatory activity of compounds in cell-based assays. preprints.org While data on β-skytanthine itself is limited, the activity of its hydroxylated analog suggests that the skytanthine skeleton is a promising scaffold for anti-inflammatory properties. Quantitative structure-activity relationship (QSAR) studies on other alkaloid classes have confirmed that such compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways like NF-κB, which are crucial in the inflammatory process. preprints.orgmdpi.com

Antioxidant Activities in Biochemical Assays

The antioxidant capacity of β-skytanthine is primarily inferred from studies on plant extracts known to contain it. Extracts from Tecoma stans, a known source of skytanthine alkaloids, have demonstrated potent antioxidant effects in various biochemical assays. researchgate.net The most common of these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netcore.ac.uk

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical, a process that can be observed by a color change. core.ac.uk The FRAP assay, conversely, measures the reduction of a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form by the antioxidant compound. core.ac.uk Extracts of Tecoma stans have shown strong radical scavenging activity in both DPPH and FRAP tests. researchgate.net While these results point to the antioxidant potential of the constituent compounds, including alkaloids, specific data on the activity of isolated β-skytanthine is not extensively detailed in the current literature.

Antimicrobial and Antifungal Potential against Microorganisms

The antimicrobial potential of alkaloids from Tecoma stans, including skytanthines, has been evaluated against several pathogenic microorganisms. researchgate.netnih.gov The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microbe. nih.gov

Studies on the methanolic leaf extract of Tecoma stans have shown significant antibacterial and antifungal effects. researchgate.netnih.gov The extract exhibited notable activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.gov Furthermore, a promising antifungal effect was observed against the opportunistic yeast Candida albicans. researchgate.netnih.gov These findings suggest that the alkaloids present in the extract, such as skytanthine derivatives, are likely contributors to its antimicrobial properties and could serve as a foundation for developing new antimicrobial agents. nih.govnih.gov

MicroorganismTest SubstanceMIC (μg/mL)
Staphylococcus aureusTecoma stans Methanolic Leaf Extract0.98 - 1.95
Escherichia coliTecoma stans Methanolic Leaf Extract0.98 - 1.95
Candida albicansTecoma stans Methanolic Leaf Extract15.63

Structure-Activity Relationship (SAR) Studies

Identification of Key Pharmacophoric Elements

Structure-activity relationship (SAR) studies aim to identify the essential structural features, or pharmacophore, responsible for a molecule's biological activity. nih.gov For skytanthine-type alkaloids, the core chemical framework is a defining element of the pharmacophore. This scaffold consists of a cyclopentanopyridine (specifically, an azabicyclo[4.3.0]nonane) skeleton. scispace.com

Correlation Between Structural Modifications and In Vitro Activity

Investigating how structural modifications affect biological activity is fundamental to drug discovery. vdoc.pub For skytanthine and related alkaloids, several structural aspects can be correlated with in vitro activity. Modifying the chemical structure of alkaloids is a known strategy to explore new biological responses. vdoc.pub

One common modification for nitrogen-containing heterocyclic compounds is N-oxidation. The synthesis of N-oxides from tertiary amines can alter the electronic properties and steric profile of the molecule, which in turn can significantly change its biological activity. jchemrev.comnih.govmdpi.com Studies on other heterocyclic N-oxides have shown that this modification can impact antimicrobial and other biological effects. nih.govrsc.org

Another structural modification seen in nature involves the combination of skytanthine units with other molecules. For example, the natural product kopsirachine is a complex flavoalkaloid composed of a catechin (B1668976) molecule linked to two skytanthine moieties. scispace.com This demonstrates that the skytanthine skeleton can act as a building block for larger, biologically active compounds, and such derivatization profoundly impacts the resulting molecule's properties.

Compound TypeStructural ModificationPotential Impact on In Vitro Activity
This compoundParent CompoundBaseline biological activity
Skytanthine N-oxideOxidation of the nitrogen atomAltered electronic properties and biological profile
KopsirachineDimerization with a flavonoid (catechin)Creation of a new, complex molecule with distinct biological activities

Analytical and Structural Characterization Methodologies for Beta Skytanthine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of compounds like beta-skytanthine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual protons and carbon atoms within the this compound molecule. Two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, reveal the connectivity between these atoms, allowing for a complete structural assignment. researchgate.net For instance, one of the initial applications of NMR in natural product chemistry was for the successful structural elucidation of skytanthine. researchgate.net

While specific, detailed NMR data for this compound is not extensively published in readily available literature, general principles of NMR analysis of similar alkaloid structures can be applied. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2~2.5 - 3.0~55 - 60
C-4~1.5 - 2.0~30 - 35
C-4a~1.8 - 2.2~40 - 45
C-5~1.2 - 1.8~25 - 30
C-6~1.2 - 1.8~25 - 30
C-7~1.5 - 2.0~35 - 40
C-7a~2.0 - 2.5~60 - 65
N-CH₃~2.2 - 2.5~40 - 45
C-4-CH₃~0.8 - 1.0~15 - 20
C-7-CH₃~0.8 - 1.0~15 - 20

Note: These are predicted values based on the general structure of skytanthine alkaloids and may vary in experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. nih.gov In MS, the this compound molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. This provides the exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula.

The molecular formula of this compound is C₁₁H₂₁N. nih.gov The expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

Interactive Data Table: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₁NPubChem nih.gov
Molecular Weight167.29 g/mol PubChem nih.gov
Exact Mass167.167400 uPubChem nih.gov
Observed [M+H]⁺ (m/z)~168.1752Theoretical

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.com For this compound, IR spectroscopy would primarily show absorptions corresponding to C-H and C-N bond stretching and bending vibrations. itwreagents.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. uobabylon.edu.iq Since this compound lacks extensive conjugation or chromophores, it is not expected to show strong absorption in the UV-Vis region. mrclab.comgcms.cz

Interactive Data Table: Spectroscopic Data for this compound

Spectroscopy TypeExpected Absorptions
Infrared (IR)~2950-2850 cm⁻¹ (C-H stretching), ~1460 cm⁻¹ (C-H bending), ~1200-1000 cm⁻¹ (C-N stretching)
UV-Visible (UV-Vis)No significant absorption above 200 nm

Chromatographic Methods for Isolation, Purification, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts, and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of compounds. researchgate.net For the analysis of alkaloids like this compound, reversed-phase HPLC is often employed. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Interactive Data Table: Typical HPLC Conditions for Alkaloid Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) scirp.org
Mobile PhaseA gradient of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. sielc.com
DetectionUV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS). scirp.orgrsc.org
Flow Rate~1.0 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acgpubs.org It is particularly suitable for the analysis of volatile and thermally stable compounds like many alkaloids. ijpsr.info In GC-MS, the sample is vaporized and separated in a capillary column before being detected by the mass spectrometer, which provides both retention time and mass spectral data for identification. mdpi.comnih.gov

Interactive Data Table: Typical GC-MS Conditions for Alkaloid Analysis

ParameterCondition
ColumnCapillary column, often with a nonpolar stationary phase like 5% phenyl-polydimethylsiloxane (e.g., HP-5MS). acgpubs.org
Carrier GasHelium acgpubs.org
Temperature ProgramAn initial temperature hold followed by a ramp to a higher final temperature to elute all compounds.
Ionization ModeElectron Ionization (EI) at 70 eV mdpi.com
DetectionMass spectrometer scanning a specific mass range (e.g., m/z 40-500). mdpi.com

Thin-Layer Chromatography (TLC) and Column Chromatography

Traditional chromatographic techniques, namely Thin-Layer Chromatography (TLC) and Column Chromatography, are fundamental tools for the separation and purification of this compound from plant extracts and reaction mixtures. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for the initial detection and monitoring of this compound. jocpr.comsigmaaldrich.com It is frequently used to check the progress of extraction and purification procedures, identify the presence of alkaloids in crude extracts, and determine the appropriate solvent systems for larger-scale separation. researchgate.netcuni.cz In the analysis of alkaloids, visualization on the TLC plate is often achieved by spraying with specific reagents, such as Dragendorff's reagent, which produces a characteristic colored spot for nitrogen-containing compounds like this compound.

Column Chromatography is the standard method for the preparative isolation and purification of this compound. nih.gov This technique involves passing a solution of the crude extract through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. neu.edu.tr A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.gov Fractions are collected sequentially and analyzed (often by TLC) to isolate the pure compound.

TechniqueApplication for this compoundTypical Stationary PhaseKey Advantages
Thin-Layer Chromatography (TLC) Rapid qualitative analysis, reaction monitoring, purity checks. jocpr.comcuni.czSilica gel, AluminaFast, low cost, requires minimal sample. jocpr.comsigmaaldrich.com
Column Chromatography Preparative isolation and purification from natural extracts. nih.govSilica gel, AluminaHigh capacity, allows for purification of large quantities.

Advanced Separation Techniques (e.g., Phase-Trafficking Methods)

More advanced methods have been developed for a more efficient and targeted separation of alkaloids like skytanthine from complex natural product extracts. One such innovative approach is phase-trafficking , which utilizes solid-supported reagents. nih.govresearchgate.net

This method offers a rapid and labor-efficient alternative to traditional liquid-liquid extraction. acs.org The core principle involves the simultaneous use of spatially separated ion-exchange resins, often contained within porous bags akin to "teabags." nih.govresearchgate.net For the isolation of skytanthine, which is a basic alkaloid, a basic ion-exchange resin is used to selectively "catch" the target compound from the organic plant extract. nih.gov Meanwhile, other resins can simultaneously trap acidic compounds, leaving neutral components in the solution. researchgate.net The trapped this compound is then "released" from the resin by washing it with an appropriate acidic solution. nih.gov

This technique was successfully applied to isolate skytanthine from the plant Skytanthus acutus. researchgate.netacs.org The advantages of this method over conventional techniques are significant, as it minimizes solvent consumption and is adaptable for fieldwork, making it valuable for bioprospecting. nih.gov The structure and purity of the skytanthine isolated via this method were confirmed using Liquid Chromatography-Mass Spectrometry (LCMS). nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

The definitive determination of the three-dimensional structure and absolute stereochemistry of a chiral molecule like this compound is accomplished using X-ray Crystallography . cuni.czsci-hub.se This powerful analytical technique provides unambiguous proof of the spatial arrangement of atoms within a molecule. upenn.eduyorku.ca

The process requires a high-quality single crystal of the compound (or a suitable crystalline derivative). yorku.ca This crystal is exposed to a focused beam of X-rays, which are diffracted by the electrons in the atoms of the molecule. The resulting diffraction pattern of spots is recorded by a detector. sci-hub.se By analyzing the position and intensity of these thousands of reflections, a detailed electron density map of the molecule can be generated. yorku.ca This map is then used to build a precise 3D model of the molecule, revealing exact bond lengths, angles, and, crucially, the absolute configuration of its stereocenters. sci-hub.se This method was instrumental in establishing the absolute configuration of the various skytanthine isomers, including this compound. upenn.edu

Quantitative Analysis of this compound in Natural Extracts and Reaction Mixtures

Quantitative analysis is performed to determine the precise amount or concentration of this compound in a given sample, such as a plant extract or a synthetic reaction mixture. ebsco.com The primary techniques employed for this purpose are hyphenated chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of alkaloids in plant extracts. jocpr.com Reverse-phase HPLC (RP-HPLC), often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, allows for both the separation and quantification of individual components in a mixture. researchgate.net A validated HPLC method provides data on linearity, accuracy, and precision, ensuring reliable quantification of this compound. researchgate.net

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for quantitative analysis, particularly for volatile compounds or those that can be made volatile through derivatization. nih.gov GC has been noted as a necessary method for the quantitative analysis of reaction mixtures in studies involving skytanthine analogues. cuni.cz

Analytical MethodPrincipleApplication for this compoundDetector(s)
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification in natural extracts (e.g., from Tecoma stans). jocpr.comresearchgate.netPhotodiode Array (PDA), Mass Spectrometry (MS)
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative analysis of reaction mixtures. nih.govcuni.czFlame Ionization Detector (FID), Mass Spectrometry (MS)

Computational and Theoretical Investigations of Beta Skytanthine

Molecular Modeling and Docking Studies for Target Identification

Molecular modeling and docking studies are widely employed to predict the binding affinity and interaction modes of small molecules with biological targets, facilitating the identification of potential therapeutic agents or understanding natural product mechanisms. These in silico methods simulate the molecular recognition process, providing insights into the most probable binding conformations of a ligand within a receptor's active site.

While specific molecular docking studies focusing exclusively on beta-Skytanthine are limited in the readily available literature, related compounds, including "Skytanthine" with the identical molecular formula (C₁₁H₂₁N), have been investigated. One such study explored the molecular docking of "Skytanthine" (C₁₁H₂₁N) against the SARS-CoV-2 spike protein C-terminal domain in complex with human ACE2 (PDB ID: 6LZG). This investigation indicated that "Skytanthine" (C₁₁H₂₁N) was capable of interacting with key residues, specifically Lys353, within the SARS-CoV-2 spike protein. frontiersin.org Such interactions are crucial for understanding potential antiviral activities by blocking the virus's entry into host cells. frontiersin.org

The binding affinity is typically expressed as a docking score or binding energy, which quantifies the strength of the predicted interaction. Lower (more negative) binding energy values generally indicate a stronger predicted interaction.

Table 1: Predicted Molecular Docking Interaction of Skytanthine (C₁₁H₂₁N) with SARS-CoV-2 Spike Protein

Compound NameTarget Protein / ComplexInteracting ResidueBinding Affinity (kcal/mol)Reference
Skytanthine (C₁₁H₂₁N)SARS-CoV-2 Spike Protein C-terminal domain / Human ACE2Lys353Not explicitly stated frontiersin.org

Note: The molecular formula of Skytanthine (C₁₁H₂₁N) in the cited studies matches that of this compound, suggesting a close structural relationship or interchangeable usage in certain contexts.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules from first principles. quantumzeitgeist.commdpi.com These methods provide detailed information about molecular orbitals, charge distribution, electrostatic potentials, and spectroscopic properties. mdpi.comchemrxiv.org Understanding the electronic structure is fundamental to predicting how a molecule will behave in chemical reactions or interact with other molecules. chemrxiv.orgbnujournal.com

Common applications of quantum chemical calculations include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule.

Frontier Molecular Orbitals (HOMO/LUMO): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively, and thus its reactivity. mdpi.com

Electrostatic Potential Maps: Visualizing the charge distribution across the molecule, which helps in identifying regions prone to electrophilic or nucleophilic attack.

Vibrational Frequencies: Predicting infrared and Raman spectra, which can be used to confirm molecular structures.

Reaction Mechanisms: Elucidating reaction pathways, transition states, and activation energies, providing insights into how chemical transformations occur. bnujournal.com

While quantum chemical calculations are routinely applied to a wide range of organic compounds, specific detailed research findings or data tables for this compound's electronic structure or reactivity derived solely from quantum chemical calculations were not identified in the provided search results. However, the principles of quantum chemistry are universally applicable for understanding the fundamental properties of such a compound.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of ligands interacting with their target receptors. nih.gov Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the receptor, as well as the influence of the solvent environment. biotechrep.irmpg.de This enables a more realistic representation of the binding process and the stability of the resulting complex. nih.gov

Key aspects investigated through MD simulations of ligand-receptor complexes include:

Conformational Stability: Analyzing the Root Mean Square Deviation (RMSD) of atomic positions over time to assess the stability of the ligand-receptor complex. biotechrep.irmdpi.com Stable RMSD values indicate that the complex has reached an equilibrated state. mdpi.com

Ligand-Receptor Interactions: Monitoring specific interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges over the simulation trajectory. biotechrep.irmdpi.com This helps identify crucial residues involved in binding and the persistence of these interactions. biotechrep.ir

Binding Free Energy Calculations: Estimating the thermodynamic favorability of ligand binding, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). chemrxiv.orgmdpi.com

Conformational Changes: Observing induced fit or conformational selection mechanisms in the receptor upon ligand binding, which are critical for understanding receptor activation or inhibition. biorxiv.org

Water Molecule Dynamics: Analyzing the role of water molecules at the binding interface, as they can mediate or disrupt ligand-receptor interactions.

Despite the broad utility of MD simulations in drug discovery and molecular biology, specific detailed research findings or data tables pertaining to molecular dynamics simulations of this compound in complex with any receptor were not identified in the provided search results. General MD simulation methodologies are well-established for studying ligand-receptor interactions. nih.gov

Cheminformatics and Predictive Modeling of Chemical and Biological Properties

Cheminformatics integrates computational and informational methods to address problems in chemistry, particularly in drug discovery and materials science. neovarsity.org Predictive modeling within cheminformatics leverages computational algorithms and statistical methods to forecast various chemical and biological properties of compounds based on their molecular structures. ijsrmt.comneovarsity.org

Key areas of cheminformatics and predictive modeling include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between molecular descriptors (numerical representations of chemical structures) and biological activities (QSAR) or physicochemical properties (QSPR). ijsrmt.comneovarsity.org They allow for the prediction of activity or properties for untested compounds. ijsrmt.comresearchgate.net

ADMET Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early drug development to assess the drug-likeness and safety profile of potential drug candidates. chemrxiv.orgbiotechrep.irresearchgate.netnih.gov Tools like SwissADME and ProTox-II are commonly used for this purpose. frontiersin.org

Molecular Descriptors and Fingerprints: These are numerical representations of chemical structures used as input for predictive models. Descriptors capture various facets of molecular structure (e.g., topological, electronic, geometrical), while fingerprints encode the presence or absence of specific substructures. ijsrmt.comfrontiersin.orgbiorxiv.org

Machine Learning and Deep Learning: Advanced algorithms are increasingly used to build robust predictive models from large datasets of chemical structures and their associated properties or activities. ijsrmt.comfrontiersin.org

While cheminformatics offers extensive capabilities for predicting a wide array of chemical and biological properties, specific detailed research findings or data tables focusing on the cheminformatics-driven predictive modeling of this compound's chemical or biological properties were not identified in the provided search results. However, the general principles of cheminformatics can be applied to this compound to predict its various properties.

Emerging Research Directions and Future Perspectives for Beta Skytanthine Research

Novel Bioinspired and Sustainable Synthetic Strategies

The pursuit of efficient and environmentally benign methods for the synthesis of complex natural products like beta-skytanthine is a significant area of contemporary chemical research. Scientists are increasingly turning to bioinspired and sustainable strategies that mimic nature's synthetic pathways or utilize green chemistry principles.

Recent advancements in organocatalysis have provided powerful tools for the asymmetric synthesis of alkaloids. For instance, the enantioselective total synthesis of (+)-α-skytanthine has been achieved using an organocatalytic aza-[3+3] cycloaddition to construct the piperidine (B6355638) ring. mdpi.com This method highlights the potential of using chiral secondary amine catalysts to achieve high enantioselectivity. mdpi.com Another innovative approach involved a triple cascade cross-metathesis reaction/Mukaiyama-Michael addition/intramolecular aldol (B89426) reaction, demonstrating the power of cascade reactions to build molecular complexity rapidly. mdpi.comnih.gov

Furthermore, the development of sustainable synthetic routes is gaining traction. This includes the use of readily available starting materials, minimizing the use of hazardous reagents and solvents, and reducing the number of synthetic steps. The application of these principles to this compound synthesis is an active area of investigation, aiming to provide more economical and ecologically friendly production methods.

Exploration of Undiscovered In Vitro Biological Activities and Mechanisms

While some biological activities of skytanthine derivatives have been reported, there remains a vast, unexplored landscape of potential therapeutic applications. A derivative, 5-hydroxy-skytanthine, has shown promise as an anti-proliferative agent against human breast carcinoma cells (MCF-7) and as a nitric oxide (NO) inhibitor. researchgate.net This finding opens the door for further investigation into the anticancer potential of this compound and its analogues.

Future in vitro studies could focus on a broader range of cancer cell lines to determine the specificity and spectrum of its cytotoxic effects. Additionally, exploring its impact on other key cellular processes implicated in cancer, such as apoptosis, angiogenesis, and metastasis, would provide a more comprehensive understanding of its mechanism of action. Beyond cancer, the immunomodulatory activity of plant extracts containing skytanthine alkaloids suggests that this compound itself could possess interesting immunological properties worth investigating. irjpms.com

Integration with Systems Biology and Omics Approaches in Model Systems

The advent of systems biology and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful lens through which to study the complex biological effects of natural products like this compound. metabolomics.semdpi.comfrontiersin.orgnih.gov By applying these high-throughput techniques to model organisms or cell cultures treated with this compound, researchers can obtain a global view of the molecular changes induced by the compound.

This holistic approach can help to:

Identify novel drug targets: By observing which proteins, genes, or metabolic pathways are perturbed by this compound, new therapeutic targets may be revealed. mdpi.com

Elucidate mechanisms of action: Omics data can provide a comprehensive picture of the cellular response to this compound, shedding light on its mechanism of action. frontiersin.orgnih.gov

Discover biomarkers: Identifying molecular signatures associated with the response to this compound could lead to the development of biomarkers for predicting efficacy or toxicity.

A combined metabolomic and genomic analysis of Streptomyces scabiei has already led to the putative identification of mairine B, a skytanthine-type monoterpenoid alkaloid, suggesting that the biosynthetic gene clusters for such compounds can be identified and potentially harnessed. acs.org This approach could be extended to understand the biosynthesis of this compound and to engineer microbial systems for its production.

Development of this compound as Chemical Probes for Biological Research

The unique structure of this compound makes it an attractive scaffold for the development of chemical probes. These are small molecules designed to selectively interact with specific biological targets, enabling the study of their function in complex biological systems. researchgate.net

By modifying the this compound core, researchers can create a library of derivatives with varying affinities and selectivities for different proteins or enzymes. These probes can be used to:

Validate drug targets: By selectively inhibiting or activating a target, a chemical probe can help to validate its role in a disease process.

Map biological pathways: Probes can be used to trace the interactions and functions of proteins within cellular signaling pathways.

Develop diagnostic tools: Labeled probes could potentially be used in imaging or sensor applications to detect the presence or activity of specific biomolecules.

The development of such probes would be a valuable contribution to chemical biology and could accelerate the discovery of new therapeutic agents.

Chemo-Enzymatic and Biotechnological Production Enhancement

To overcome the limitations of traditional chemical synthesis and the low abundance of this compound in natural sources, researchers are exploring chemo-enzymatic and biotechnological approaches for its production.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of β-Skytanthine, and how should experimental protocols be designed to ensure reproducibility?

  • Methodological Answer : Use a combination of spectroscopic methods (e.g., NMR, IR, and high-resolution mass spectrometry) and chromatographic techniques (HPLC, GC-MS) to validate the compound’s structure. Cross-reference spectral data with existing literature or databases. For reproducibility, document solvent systems, instrument parameters (e.g., NMR frequency, column type), and calibration standards in detail .
  • Key Considerations : Include raw spectral data in supplementary materials and cite established protocols for compound characterization to align with journal requirements .

Q. How should researchers design experiments to isolate β-Skytanthine from natural sources while minimizing contamination from structurally similar compounds?

  • Methodological Answer : Optimize extraction solvents based on polarity (e.g., ethanol vs. hexane) and employ gradient elution in column chromatography to separate β-Skytanthine from co-eluting analogs. Validate purity using TLC with multiple solvent systems and quantify yield via gravimetric analysis. Include negative controls to rule out cross-contamination .
  • Data Interpretation : Report retention factors (Rf values) and melting points alongside reference standards to strengthen reproducibility claims .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activities of β-Skytanthine across different in vitro and in vivo studies?

  • Methodological Answer : Conduct a systematic review of experimental variables, including cell line specificity, dosage ranges, and assay conditions (e.g., incubation time, temperature). Use meta-analysis to identify confounding factors (e.g., solvent carriers like DMSO affecting bioavailability) and validate findings through dose-response curves and independent replication .
  • Data Synthesis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability and publish raw datasets in open-access repositories to facilitate cross-validation .

Q. How can researchers design mechanistic studies to elucidate β-Skytanthine’s interaction with cellular targets, such as enzyme inhibition or receptor binding?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ³H) to track compound uptake and localization in cellular assays. Pair this with surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities. For enzyme studies, employ kinetic assays (e.g., Michaelis-Menten plots) under controlled pH and temperature conditions .
  • Validation : Include positive/negative controls (e.g., known inhibitors) and report limit-of-detection (LOD) values for all assays to ensure reliability .

Q. What computational approaches are most effective for predicting β-Skytanthine’s physicochemical properties and bioactivity, and how should these models be validated experimentally?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins and QSAR models to predict logP, solubility, and toxicity. Validate predictions via in vitro assays (e.g., cytotoxicity in HepG2 cells) and compare results with analogous compounds .
  • Data Transparency : Publish computational parameters (e.g., force fields, grid sizes) and share code repositories to enable peer validation .

Methodological Best Practices

Q. How should researchers document experimental protocols for β-Skytanthine synthesis or isolation to meet reproducibility standards?

  • Guidelines : Follow the "Experimental" section formatting in journals like Beilstein Journal of Organic Chemistry:

  • Describe reaction conditions (temperature, solvent ratios, catalysts).
  • Report yields, purity metrics, and characterization data for ≥95% pure batches.
  • Use SI (Supporting Information) for exhaustive datasets (e.g., NMR spectra for all intermediates) .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about β-Skytanthine’s biological roles?

  • Framework : Apply the FLOAT method:

  • F ocus: Narrow the scope (e.g., "Does β-Skytanthine inhibit COX-2 in macrophages?" vs. "How does β-Skytanthine affect inflammation?").
  • L ink variables: Connect structural features (e.g., ketone groups) to bioactivity.
  • O ptimize feasibility: Ensure access to cell lines, analytical tools, and funding.
  • A lign with literature: Cite gaps in existing studies (e.g., lack of in vivo data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.